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Compound of Interest

Compound Name: 4-(2-Morpholinoethoxy)aniline

Cat. No.: B1353190

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-(2-Morpholinoethoxy)aniline (CAS No. 52481-41-1), a molecule of interest in
pharmaceutical and chemical research. This document is intended for researchers, scientists,
and drug development professionals, presenting key analytical data in a structured format,
alongside detailed experimental protocols and workflow visualizations.

Executive Summary

4-(2-Morpholinoethoxy)aniline is a substituted aniline derivative with a molecular formula of
C12H18N202 and a molecular weight of 222.28 g/mol .[1] Its structure, featuring a
morpholinoethoxy group attached to an aniline ring, makes it a valuable building block in the
synthesis of more complex molecules. This guide details its characterization through Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), providing a foundational dataset for its identification and use in further research. While
experimental data is not fully available in the public domain, this guide compiles available
information and provides generalized protocols for its acquisition.

Spectroscopic Data

While specific experimental spectra for 4-(2-Morpholinoethoxy)aniline are not readily
available in public databases, its spectroscopic properties can be inferred from data on closely
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related compounds and predictive models. The following tables summarize the expected and
predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Spectral Data for 4-(2-Morpholinoethoxy)aniline

Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
~6.7-6.8 d 2H Ar-H (ortho to -NHz2)
~6.6-6.7 d 2H Ar-H (ortho to -O)
~4.0 t 2H O-CHz-
~3.7 brs 2H -NH:2
~3.6-3.7 t 4H O(CHz)2N-
~2.7-2.8 t 2H -CH2-N
~25 t 4H -N(CHa)2-

Note: Predicted chemical shifts are based on analogous structures and may vary depending on
the solvent and experimental conditions.

Table 2: 13C NMR Spectral Data for 4-(2-Morpholinoethoxy)aniline

PubChem indicates the availability of a 13C NMR spectrum for this compound, though the
specific peak list is not provided.[1] The expected chemical shifts would include signals for the
aromatic carbons, the ethoxy carbons, and the morpholine ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A
vapor phase IR spectrum is noted in the PubChem database.[1]
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Table 3: Expected IR Absorption Bands for 4-(2-Morpholinoethoxy)aniline

Wavenumber . . . .
Intensity Functional Group Vibration Mode
(cm™)
) Symmetric &

3450-3250 Medium N-H _
Asymmetric Stretch

3050-3000 Medium-Weak C-H (Aromatic) Stretch

2950-2800 Strong C-H (Aliphatic) Stretch

1620-1580 Strong C=C (Aromatic) Stretch

1520-1480 Strong N-H Scissoring

1250-1200 Strong C-O (Aryl Ether) Asymmetric Stretch

1120-1080 Strong C-O-C (Ether) Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. A GC-MS spectrum is available for this compound through SpectraBase, as

indicated by PubChem.[1] Predicted fragmentation data from PubChemLite suggests the

following adducts.[2]

Table 4: Predicted Mass Spectrometry Data for 4-(2-Morpholinoethoxy)aniline Adducts

Adduct m/z

[M+H]* 223.14411

[M+Na]* 245.12605

[M-H]~ 221.12955

[M+NHa]* 240.17065

[M+K]* 261.09999

M]* 222.13628
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 4-
(2-Morpholinoethoxy)aniline.

NMR Spectroscopy

A sample of 4-(2-Morpholinoethoxy)aniline would be dissolved in a deuterated solvent, such
as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), and transferred to an NMR tube.
1H and 13C NMR spectra would be acquired on a spectrometer, typically operating at a
frequency of 400 MHz or higher for *H. Chemical shifts are reported in parts per million (ppm)
relative to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin
film. For the KBr method, a small amount of the sample is ground with dry potassium bromide
and pressed into a transparent disk. For the thin film method, the solid is dissolved in a volatile
solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent
is allowed to evaporate. The spectrum is then recorded using a Fourier Transform Infrared
(FTIR) spectrometer.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of
this compound. The sample, dissolved in a suitable solvent, is injected into the gas
chromatograph. The compound is vaporized and separated on a capillary column before
entering the mass spectrometer. lonization is typically achieved by electron impact (El), and the
resulting fragments are analyzed based on their mass-to-charge ratio (m/z).

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic analysis of 4-
(2-Morpholinoethoxy)aniline.
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Mass Spectrometry (GC-MS) Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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